5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Polymer Chemistry Dynamic Covalent Materials Hydrogels

5-(1,2-Dithiolan-3-yl)pentan-1-ol (CAS 539-55-9), also known as lipoic alcohol or dihydrolipoic alcohol, is an organosulfur compound with the molecular formula C8H16OS2 and a molecular weight of 192.34 g/mol. It is structurally characterized by a 1,2-dithiolane ring (a five-membered cyclic disulfide) attached to a pentanol chain.

Molecular Formula C8H16OS2
Molecular Weight 192.3 g/mol
CAS No. 539-55-9
Cat. No. B3271039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL
CAS539-55-9
Molecular FormulaC8H16OS2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCCO
InChIInChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2
InChIKeyHLQRLRSXHPJCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,2-Dithiolan-3-yl)pentan-1-ol (CAS 539-55-9): Chemical Identity and Baseline Characteristics


5-(1,2-Dithiolan-3-yl)pentan-1-ol (CAS 539-55-9), also known as lipoic alcohol or dihydrolipoic alcohol, is an organosulfur compound with the molecular formula C8H16OS2 and a molecular weight of 192.34 g/mol . It is structurally characterized by a 1,2-dithiolane ring (a five-membered cyclic disulfide) attached to a pentanol chain. This compound is a colorless to pale yellow liquid with a distinct sulfurous odor, is non-volatile at room temperature, and exhibits good solubility in a range of organic solvents . It serves as a versatile intermediate and monomer in organic synthesis, valued for the unique redox chemistry of its dithiolane moiety and the synthetic handle provided by its terminal hydroxyl group .

Why 5-(1,2-Dithiolan-3-yl)pentan-1-ol Cannot Be Simply Substituted with Lipoic Acid or Dihydrolipoic Acid


The scientific and industrial user must not conflate 5-(1,2-dithiolan-3-yl)pentan-1-ol with its close structural analogs, α-lipoic acid (LA) and dihydrolipoic acid (DHLA). While they share the core dithiolane pharmacophore, their terminal functional groups dictate distinct chemical and biological behaviors. LA and DHLA possess a terminal carboxylic acid, which confers a pro-oxidant risk under certain conditions and limits their direct utility in esterification or polymer chemistry without activation [1][2]. The terminal primary alcohol of 5-(1,2-dithiolan-3-yl)pentan-1-ol provides a neutral, nucleophilic handle that enables a different array of derivatizations (e.g., direct esterification, ether formation, carbonate synthesis) and modulates its interaction with biological and material systems. The evidence presented below quantifies these critical differentiations that make simple interchange impossible.

Quantitative Differentiation Evidence for 5-(1,2-Dithiolan-3-yl)pentan-1-ol (CAS 539-55-9)


Polymerization and Material Properties: Divergent Hydrogel Mechanics in Dynamic Covalent Networks

When incorporated into block copolymers for hydrogel formation, monomers derived from 5-(1,2-dithiolan-3-yl)pentan-1-ol produce materials with mechanical properties that are dramatically different from those derived from lipoic acid. A detailed mechanistic study of ABA triblock copolymers containing pendant 1,2-dithiolane functionalities demonstrated that hydrogels derived from lipoic acid are rigid, resilient, and brittle, whereas hydrogels derived from methyl asparagusic acid are highly dynamic, adaptable, and self-healing [1]. 5-(1,2-Dithiolan-3-yl)pentan-1-ol, lacking the carboxylic acid of lipoic acid, serves as a monomeric building block that influences the thermodynamics and kinetics of the ring-opening polymerization, thereby enabling the tailoring of final polymer properties from soft to stiff without the constraints imposed by the carboxyl group [2].

Polymer Chemistry Dynamic Covalent Materials Hydrogels

Synthetic Utility: Enabling Direct Derivatization for Medicinal Chemistry without Carboxyl Activation

5-(1,2-Dithiolan-3-yl)pentan-1-ol is directly employed as a synthetic intermediate in the preparation of potent ROCK2 inhibitors. In a published synthesis, the compound was obtained by reduction of lipoic acid with borane-tetrahydrofuran, followed by reaction with triphosgene to yield the corresponding pentyl carbonochloridate, which was then conjugated to fasudil to produce the inhibitor DC01 [1]. This contrasts with the use of lipoic acid, which would require prior activation of its carboxylic acid moiety for analogous conjugation. The target compound is also used in multi-component reactions under ammonium hydroxide and iodine catalysis to yield novel heterocyclic scaffolds with good yields [2]. These reactions exploit the nucleophilicity of the primary alcohol, a property absent in the acid analogs, enabling a distinct and valuable chemical space.

Medicinal Chemistry Organic Synthesis ROCK2 Inhibitors

Pro-Oxidant Risk Profile: Inherent Stability Advantage Over Dihydrolipoic Acid

While 5-(1,2-dithiolan-3-yl)pentan-1-ol is structurally an oxidized cyclic disulfide (analogous to lipoic acid), its reduced dithiol analog (analogous to dihydrolipoic acid, DHLA) is not the native form. The reduced form of lipoic acid, DHLA, is well-documented to exert significant pro-oxidant properties in vitro, including the acceleration of iron-dependent hydroxyl radical generation and lipid peroxidation, and the generation of reactive sulfur-containing radicals capable of damaging proteins like α1-antiproteinase and creatine kinase [1][2]. In contrast, the oxidized form (lipoic acid) inhibits this pro-oxidant activity of DHLA and acts as a more stable, controlled redox agent [1]. As the oxidized dithiolane, 5-(1,2-dithiolan-3-yl)pentan-1-ol is expected to share this inherent stability and lack of immediate pro-oxidant character, a critical differentiator for applications where uncontrolled redox cycling is detrimental.

Antioxidant Chemistry Redox Biology Pro-oxidant Activity

Optimal Scientific and Industrial Application Scenarios for 5-(1,2-Dithiolan-3-yl)pentan-1-ol


Synthesis of Advanced Polymeric Materials: Tailored Hydrogels and Recyclable Networks

Researchers seeking to develop dynamic covalent materials, such as self-healing hydrogels, responsive polymer networks, or recyclable thermoplastics, should prioritize 5-(1,2-dithiolan-3-yl)pentan-1-ol as a monomeric building block. Its 1,2-dithiolane core enables reversible ring-opening polymerization to form polydisulfide backbones, a cornerstone of dynamic covalent chemistry. Critically, the terminal alcohol allows for functionalization and copolymerization strategies distinct from the widely used lipoic acid, whose carboxylic acid group can lead to rigid, brittle networks. This enables the fine-tuning of mechanical properties from soft and adaptable to stiff and robust, a flexibility not easily achieved with acid-bearing analogs [1]. Patented methods for creating stable polydisulfide homopolymers from 1,2-dithiolane monomers underscore the industrial viability of this approach [2].

Medicinal Chemistry and Chemical Biology: Building Bioactive Conjugates and Probes

Medicinal chemists designing targeted therapeutics or chemical probes should select 5-(1,2-dithiolan-3-yl)pentan-1-ol for its unique synthetic utility. Its primary alcohol provides a direct, nucleophilic site for conjugation to pharmacophores or targeting ligands without the need for prior activation steps, streamlining the synthesis of complex molecules. This is exemplified by its use in the synthesis of ROCK2 inhibitors, where it was converted to a carbonochloridate for direct coupling with a drug scaffold [3]. Furthermore, the 1,2-dithiolane ring itself is a proven motif for redox-responsive drug delivery and intracellular release, as seen in emerging dithiolane-based tags for protein delivery and prodrug design [4]. This combination of a neutral, versatile linker and a bioactive, redox-sensitive core is a powerful and differentiating feature for constructing next-generation bioconjugates.

Development of Redox-Modulating Antioxidant Formulations with Controlled Activity

Formulators in the pharmaceutical, nutraceutical, or cosmetic industries aiming to harness the antioxidant power of the lipoic acid family while mitigating pro-oxidant risks should prioritize the oxidized dithiolane form embodied by 5-(1,2-dithiolan-3-yl)pentan-1-ol. Extensive evidence shows that the reduced dithiol form (e.g., dihydrolipoic acid) can exhibit pro-oxidant behavior, including the generation of damaging sulfur radicals and acceleration of iron-dependent oxidation [5][6]. The oxidized cyclic disulfide structure of the target compound provides a more stable and controlled redox reservoir. Its distinct physicochemical properties (neutral alcohol vs. acidic carboxyl) further allow for formulation into non-ionic, lipophilic delivery systems that are not possible with the ionizable, water-soluble lipoate salts, offering new avenues for topical and transdermal antioxidant delivery.

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